Tos-Arg-CH2Cl
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Overview
Description
Tos-Arg-CH2Cl is a sulfonic acid derivative.
Scientific Research Applications
Flame Retardancy and Mechanical Properties Enhancement : Tos-Arg-CH2Cl was studied in the context of enhancing flame retardancy and mechanical properties in materials. For instance, Pan, Trempont, and Wang (2016) investigated a novel mesoporous flame retardant (TOS) by grafting tin on hierarchical nanoporous silica (HPS) to improve the flame retardancy and mechanical property of flexible poly(vinyl chloride) (fPVC) as a novel multifunctional hybrid material. This research highlights the potential of Tos-Arg-CH2Cl in developing advanced materials with improved safety and durability features (Pan, Trempont, & Wang, 2016).
Cell Fusion Inhibition : Tos-Arg-CH2Cl has been noted for its role in inhibiting cell fusion. Ahkong et al. (1980) found that rat erythrocytes fused by incubation with benzyl alcohol and Ca2+ could be inhibited by compounds including Tos-Arg-CH2Cl. This suggests potential applications in studying cellular processes and in the development of therapeutic strategies targeting cell fusion mechanisms (Ahkong, Botham, Woodward, & Lucy, 1980).
Electrochemical Oxidation for Wastewater Treatment : The compound has been explored in the context of electrochemical oxidation for wastewater treatment. For example, Jiani et al. (2020) investigated the application of pulsed electrochemical oxidation technique using DSA anode, titanium coated with PbO2 layer, for degradation of dyes in wastewater treatment. This study implies the potential of Tos-Arg-CH2Cl in enhancing wastewater treatment processes (Jiani, Zhicheng, Hao, Dan, Zhengwei, Wei, & Yu, 2020).
Role in Polymerization Processes : Tos-Arg-CH2Cl has been studied in the area of polymerization. Paciello and Grubbs (1993) explored its use in ring-opening metathesis polymerization (ROMP) of norbornene and 7-oxanorbornene derivatives in protic media. This research indicates its utility in advanced polymer synthesis processes (Paciello & Grubbs, 1993).
Investigation in Bio-Electrochemical Systems : Tos-Arg-CH2Cl has been investigated in the context of bio-electrochemical systems (BES). Ma et al. (2019) examined the fate of antibiotic resistance genes (ARGs) in a BES when exposed to chloramphenicol (CAP) and Cu2+. The study suggests potential applications of Tos-Arg-CH2Cl in understanding and managing antibiotic resistance in environmental and clinical settings (Ma, Guo, Ren, Wang, & Wang, 2019).
properties
Product Name |
Tos-Arg-CH2Cl |
---|---|
Molecular Formula |
C13H21ClN4O2S |
Molecular Weight |
332.85 g/mol |
IUPAC Name |
2-[(4S)-5-chloro-4-[(4-methylphenyl)sulfonylamino]pentyl]guanidine |
InChI |
InChI=1S/C13H21ClN4O2S/c1-10-4-6-12(7-5-10)21(19,20)18-11(9-14)3-2-8-17-13(15)16/h4-7,11,18H,2-3,8-9H2,1H3,(H4,15,16,17)/t11-/m0/s1 |
InChI Key |
KSANPNINIDIXQR-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCN=C(N)N)CCl |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)CCl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)CCl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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